2,2'-Diamino-4,4'-bithiazole

Übersicht

Beschreibung

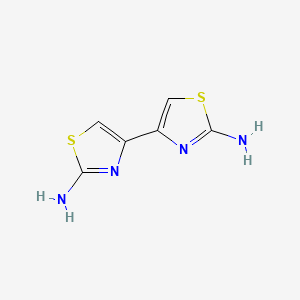

2,2’-Diamino-4,4’-bithiazole is an organic compound with the molecular formula C6H6N4S2. It is characterized by the presence of two amino groups attached to a bithiazole core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2’-Diamino-4,4’-bithiazole can be synthesized through several methods. One common synthetic route involves the reaction of urea with 1,4-dibromo-2,3-butanedione . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Another method involves the condensation reaction of 3,4-diaminobenzophenone with 2,3-butanedione monoxime .

Industrial Production Methods

In industrial settings, the production of 2,2’-Diamino-4,4’-bithiazole may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving the use of advanced techniques such as sol-gel methods to produce derivatives and complexes .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Diamino-4,4’-bithiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the bithiazole core, affecting its electronic properties.

Substitution: The amino groups in 2,2’-Diamino-4,4’-bithiazole can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, reactions with strong acids can lead to the liberation of hydrogen sulfide, while reactions with bases can result in the formation of salts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions can yield a variety of substituted bithiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2,2'-Diamino-4,4'-bithiazole is C₆H₆N₄S₂. The compound features two amino groups attached to a bithiazole core, which is crucial for its reactivity and interaction with various substrates.

Coordination Chemistry

This compound acts as a ligand in coordination chemistry. It forms complexes with various metal ions such as nickel, cobalt, iron, and platinum. These complexes are studied for their potential applications in catalysis and materials science.

Table 1: Metal Complexes of this compound

| Metal Ion | Coordination Mode | Application Area |

|---|---|---|

| Nickel | N,N-chelation | Catalysis |

| Cobalt | N,N-chelation | Magnetic materials |

| Platinum | N,N-chelation | Anticancer agents |

The compound has shown promise in biological research due to its ability to inhibit DNA synthesis in tumor cells. This property makes it a candidate for anticancer therapies.

Case Study: Anticancer Activity

A study demonstrated that this compound complexes could inhibit the growth of cancer cells by interfering with DNA replication processes. The inhibition was dose-dependent, with lower concentrations showing effective results without significant toxicity .

Pharmaceutical Applications

This compound derivatives have been explored for their antifungal properties. They inhibit enzymes involved in ergosterol biosynthesis—an essential component of fungal cell membranes.

Table 2: Pharmaceutical Applications of Derivatives

| Derivative Name | Activity Type | Target Organism |

|---|---|---|

| 5-Bromo-2,2'-diamino-bithiazole | Antifungal | Candida spp. |

| 2-Methyl-2,2'-diamino-bithiazole | Anticancer | Various tumor lines |

Material Science

In material science, this compound is used to develop specialty materials such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

Research indicated that incorporating this compound into polymer matrices improved the thermal stability and mechanical properties of the resultant materials .

Analytical Chemistry

The compound is utilized in analytical methods for detecting specific substances due to its ability to form stable complexes with metal ions. This application is particularly valuable in quality control processes within laboratories.

Agricultural Chemicals

In agriculture, this compound is being researched for developing fungicides and herbicides that protect crops from diseases and pests.

Table 3: Agricultural Applications

| Application Type | Active Ingredient | Effectiveness |

|---|---|---|

| Fungicide | This compound | High efficacy against fungal pathogens |

| Herbicide | Derivatives of 2,2'-diamino-bithiazole | Effective weed control |

Wirkmechanismus

The mechanism of action of 2,2’-Diamino-4,4’-bithiazole and its derivatives often involves interaction with specific molecular targets. For example, its antifungal activity is believed to result from the inhibition of lanosterol-14-α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

2,2’-Diamino-4,4’-bithiazole can be compared with other bithiazole derivatives, such as 2,2’-diamino-5,5’-dimethyl-4,4’-bithiazole. While these compounds share a similar core structure, their chemical properties and applications can vary significantly. For instance, the presence of additional substituents can alter their reactivity and biological activity .

List of Similar Compounds

- 2,2’-Diamino-5,5’-dimethyl-4,4’-bithiazole

- 2,2’-Diamino-4,4’-bis(1,3-thiazole)

- Various metal complexes of bithiazole derivatives

Biologische Aktivität

2,2'-Diamino-4,4'-bithiazole (C₆H₆N₄S₂) is an organic compound notable for its unique structure that incorporates both sulfur and nitrogen atoms. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in cancer research and antimicrobial applications. This article delves into the biological activity of this compound, summarizing key biochemical properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to form coordination complexes with metal ions such as nickel, cobalt, iron, and platinum. These interactions can lead to the inhibition of DNA synthesis in tumor cells, making it a candidate for anticancer therapies.

Key Biochemical Properties:

- Metal Coordination: Forms complexes with metals that can inhibit or activate enzymes.

- DNA Synthesis Inhibition: Impacts cellular processes by inhibiting DNA synthesis.

- Cellular Interaction: Influences cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves its binding interactions with biomolecules. The formation of metal complexes alters enzyme activity and gene expression profiles. Studies indicate that the compound can exhibit different magnetic properties at low temperatures, suggesting changes in its activity over time.

Mechanistic Insights:

- Enzyme Activation/Inhibition: Alters enzyme functions through metal coordination.

- Gene Expression Modulation: Affects transcriptional regulation via interaction with DNA-binding proteins.

Cellular Effects

In vitro studies have demonstrated that this compound can significantly affect various cell types. Its ability to inhibit DNA synthesis is crucial for its role in cancer treatment. Additionally, the compound's effects can vary based on dosage and exposure duration.

Dosage Effects:

- Low Doses: Effective in inhibiting DNA synthesis with minimal toxicity.

- High Doses: May lead to cytotoxic effects; thus, dosage optimization is vital for therapeutic applications.

Research Applications

The compound has been explored for several applications across different fields:

-

Pharmaceuticals:

- Investigated as a potential lead compound for drug development targeting microbial infections and cancer therapy.

- Derivatives have shown promise as antifungal agents by inhibiting ergosterol biosynthesis enzymes.

- Material Science:

- Biological Research:

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity:

-

Antimicrobial Properties:

- Studies indicated that the compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential as a therapeutic agent in treating infections.

- Coordination Chemistry Studies:

Eigenschaften

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S2/c7-5-9-3(1-11-5)4-2-12-6(8)10-4/h1-2H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFMTBTUKQIBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S2 | |

| Record name | (4,4'-BITHIAZOLE)-2,2'-DIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19882 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074879 | |

| Record name | 2,2'-Diamino-4,4'-Bithiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-59-6 | |

| Record name | (4,4'-BITHIAZOLE)-2,2'-DIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19882 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-Diamino-4,4′-bithiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58139-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,4'-Bithiazole)-2,2'-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Diamino-4,4'-Bithiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Diamino-4,4'-bithiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2′-Diamino-4,4′-bithiazole?

A1: 2,2′-Diamino-4,4′-bithiazole (DABTZ) has the molecular formula C6H6N4S2 and a molecular weight of 198.27 g/mol.

Q2: Which spectroscopic techniques are commonly employed to characterize DABTZ and its derivatives?

A2: Researchers frequently utilize Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and X-ray photoelectron spectroscopy (XPS) to characterize DABTZ and its derivatives [, , , ]. These techniques provide insights into the compound's structure, bonding, and electronic properties.

Q3: Does DABTZ exhibit thermal stability? What are its potential applications based on this property?

A3: Yes, DABTZ demonstrates remarkable thermal stability, with negligible weight loss observed up to temperatures as high as 290°C in nitrogen atmospheres []. This characteristic makes it a promising candidate for applications requiring high-temperature resistance, such as in the development of thermally stable polymers and materials [, ].

Q4: How does the incorporation of DABTZ affect the properties of polymers?

A4: Incorporating DABTZ into polymers, particularly conjugated polymers, can significantly influence their properties. For instance, it can enhance thermal stability [, , ] and influence solubility in various solvents [, ]. Additionally, the presence of bithiazole rings in polymers can contribute to desirable electrorheological characteristics, making them suitable for applications in smart materials and devices [, ].

Q5: What is the typical coordination mode of DABTZ with metal ions?

A5: DABTZ typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atoms of its thiazole rings [, , ]. This coordination forms stable five-membered chelate rings with the metal center [, ].

Q6: Can DABTZ-based metal complexes exhibit magnetic properties?

A6: Yes, DABTZ-based metal complexes have demonstrated interesting magnetic properties. Depending on the specific metal ion and the overall structure of the complex, they can exhibit ferromagnetic [, , , , , ], antiferromagnetic [, , ], or soft ferromagnetic behavior [, ]. These properties make them attractive for various applications, including magnetic data storage and spintronics.

Q7: How does the structure of the polymer backbone influence the magnetic properties of DABTZ-containing polymeric complexes?

A7: The structure of the polymer backbone plays a crucial role in dictating the magnetic properties of DABTZ-containing polymeric complexes. For instance, incorporating bulky groups, such as benzene rings, into the polymer backbone can increase the distance between adjacent metal ions, thereby influencing the magnetic exchange interactions and ultimately affecting the overall magnetic behavior of the complex [].

Q8: Can DABTZ be used in the synthesis of catalysts?

A8: Yes, DABTZ can be incorporated into the structure of catalysts. For example, a copper(II) complex using DABTZ as a ligand has been shown to act as a catalyst in the epoxidation of polybutadiene and hydroxyl-terminated polybutadiene (HTPB) []. The complex, in conjunction with dimethyl dioxirane (DMD), facilitates the epoxidation reaction at room temperature.

Q9: Does DABTZ have any applications in analytical chemistry?

A9: Yes, DABTZ has shown promise in analytical applications, particularly in solid-phase extraction techniques for the preconcentration and determination of metal ions like mercury(II) [] and uranyl ions []. DABTZ forms complexes with these metal ions, allowing their selective extraction and subsequent quantification using spectrophotometry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.